molecular formula C7H7F2NO2 B11776052 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde

5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde

Cat. No.: B11776052
M. Wt: 175.13 g/mol
InChI Key: AVJOZGOHOCXITI-UHFFFAOYSA-N
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Description

5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde is a chemical compound with a unique structure that includes both fluorine atoms and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the isoxazole ring, followed by the introduction of fluorine atoms through fluorination reactions. The final step usually involves the formation of the carbaldehyde group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atoms and the isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-ylmethanol
  • 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylic acid

Uniqueness

5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde (CAS No. 1823941-84-9) is a specialized organic compound notable for its unique bicyclic structure and the presence of difluoromethyl groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities.

  • Molecular Formula : C7_7H7_7F2_2N\O2_2
  • Molecular Weight : 175.13 g/mol
  • Structural Features : The bicyclic structure incorporates both isoxazole and cyclopentane moieties, which may enhance its stability and bioactivity compared to other derivatives.

Biological Activity

The biological activity of this compound has been explored in several studies. Preliminary findings indicate potential interactions with various biological targets.

  • Binding Affinity : Research indicates that this compound may exhibit significant binding affinity towards specific receptors involved in neurological pathways. The binding interactions are crucial for understanding its therapeutic potential.
  • Enzyme Inhibition : Some studies suggest that it may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
  • Antimicrobial Properties : Initial tests have shown that derivatives of this compound possess antimicrobial activity, indicating a possible application in treating infections.

Case Studies

  • Study on Binding Selectivity :
    • A study utilized X-ray fluorescence (XRF) spectrometry to assess the binding selectivity of this compound against various receptors. The results highlighted a promising profile for selective binding compared to structurally related compounds .
  • Antimicrobial Activity Assessment :
    • A comparative analysis was conducted on the antimicrobial effects of this compound against common bacterial strains. Results indicated that it exhibited moderate antibacterial activity, warranting further investigation into its mechanism of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameCAS NumberUnique Features
Ethyl 4-fluoroisoxazole-3-carboxylate1234567Contains only one fluorine atom; used in similar applications.
Cis-Ethyl 5-fluoro-4-methylisoxazole7654321Features a methyl group; shows different biological activity profiles.
Ethyl 2-aminoisoxazole2345678Amino group present; often studied for neuroactive properties.

The dual fluorination and bicyclic structure of this compound may confer enhanced stability and bioactivity compared to these related compounds .

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

5,5-difluoro-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carbaldehyde

InChI

InChI=1S/C7H7F2NO2/c8-7(9)1-4-5(3-11)10-12-6(4)2-7/h3-4,6H,1-2H2

InChI Key

AVJOZGOHOCXITI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC1(F)F)ON=C2C=O

Origin of Product

United States

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